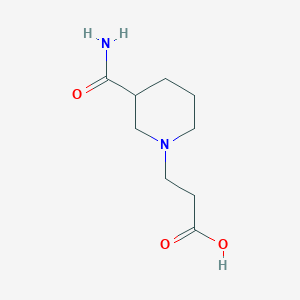
6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8Br2ClNO. It has a molecular weight of 425.51 . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for “6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride” is 1S/C16H8Br2ClNO/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride” has a molecular weight of 425.51 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Drug Design and Medicinal Chemistry
Quinoline derivatives, like 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride, are recognized for their broad spectrum of bioactivity, making them a core template in drug design . They are used to develop new drugs with potential therapeutic effects against various diseases due to their structural versatility and biological relevance.
Synthesis of Functionalized Quinoline Motifs
Functionalized quinoline motifs are synthesized using derivatives like 6-Bromo-quinoline as key intermediates . These motifs are essential in medicinal chemistry research, providing a foundation for future drug development with enhanced efficacy.
Biological Activity Studies
Derivatives of quinoline are studied for their biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antitumor properties . This makes them valuable in the development of treatments and understanding the mechanisms of action in various biological systems.
Neurotoxicity Research
Studies on neurotoxic potentials of quinoline derivatives are conducted to understand their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are crucial for nerve pulse transmission and oxidative stress assessment, respectively .
Organic Synthesis
In organic synthesis, 6-Bromo-quinoline derivatives serve as intermediates for the preparation of complex organic compounds. Their reactivity with various agents allows for the creation of a wide range of substances with different properties and applications .
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride are currently unknown . This compound is a specialty product for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Brominated compounds often act as electrophiles, reacting with nucleophilic sites on biomolecules . This can lead to changes in the structure and function of these biomolecules, potentially altering cellular processes.
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, such as the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The molecular and cellular effects of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride’s action are currently unknown
properties
IUPAC Name |
6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2ClNO/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPFANCHOCEWSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


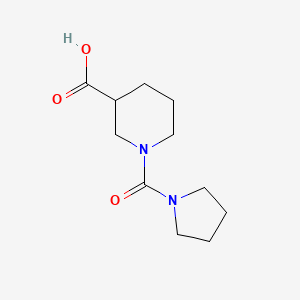

![1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1372312.png)
![N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide](/img/structure/B1372313.png)
![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)
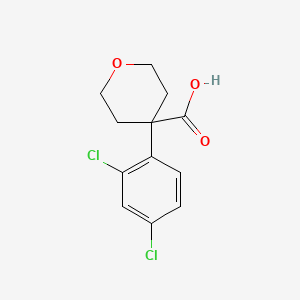
![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)
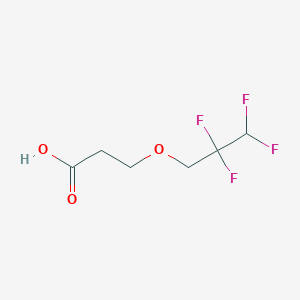
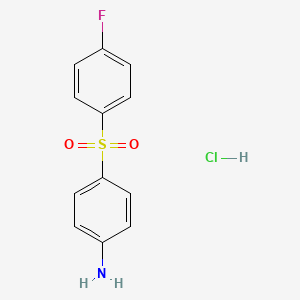

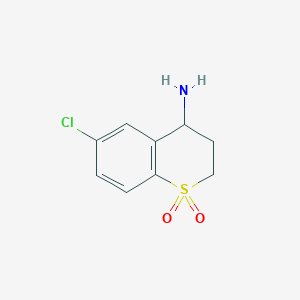
![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)
